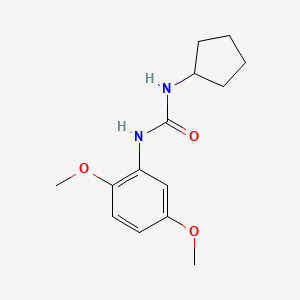![molecular formula C18H28Cl2N4O B5281688 N',N'-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride](/img/structure/B5281688.png)
N',N'-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride is a complex organic compound with a molecular formula of C18H26N4O and a molecular weight of 314.425 Da . This compound is part of the indole derivative family, which is known for its diverse biological activities and significant potential in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride typically involves multiple steps, starting from the preparation of the indole nucleus. The indole nucleus is synthesized through electrophilic substitution reactions due to its aromatic nature
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.
Strychnine: An alkaloid with an indole skeleton.
Uniqueness
N’,N’-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N',N'-diethyl-N-(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O.2ClH/c1-4-21(5-2)10-8-19-18-17-13-14-12-15(23-3)6-7-16(14)22(17)11-9-20-18;;/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,19,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFABCQMFFDJHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NCCN2C1=CC3=C2C=CC(=C3)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5281606.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5281623.png)
![3-methyl-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5281630.png)
![ethyl 4-[(E)-[1-[2-(diethylamino)ethyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5281638.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B5281648.png)
![N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5281658.png)
![N-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE](/img/structure/B5281671.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,5-dimethylbenzoate](/img/structure/B5281677.png)


![(2Z)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5281691.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzenesulfonamide;hydrochloride](/img/structure/B5281695.png)
![N-isopropyl-7-[3-(1,2-oxazinan-2-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5281705.png)
![6-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B5281706.png)
